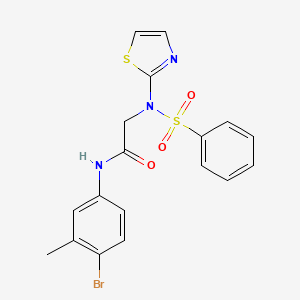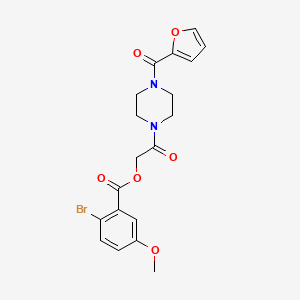![molecular formula C30H42F3N7O11 B12503491 2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid](/img/structure/B12503491.png)
2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate is a peptide compound that corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human proteinase-activated receptor 4 (PAR4). This compound is known for its role as a peptide agonist of PAR4, which is involved in various physiological processes, including platelet aggregation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of large-scale HPLC systems is also common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .
Aplicaciones Científicas De Investigación
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in activating PAR4 and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in conditions involving platelet aggregation and coagulation disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate exerts its effects by activating proteinase-activated receptor 4 (PAR4). The peptide binds to the receptor, inducing a conformational change that triggers intracellular signaling pathways. This activation leads to various physiological responses, including platelet aggregation. The molecular targets and pathways involved include G-protein coupled receptor signaling and downstream effectors such as phospholipase C (PLC) and protein kinase C (PKC) .
Comparación Con Compuestos Similares
Similar Compounds
- H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2
- H-Ser-Leu-Ile-Gly-Arg-Leu-NH2
- H-Gly-Tyr-Pro-Gly-Lys-Phe-NH2
Uniqueness
H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate is unique due to its specific sequence and its role as a PAR4 agonist. Unlike other similar peptides, it specifically activates PAR4 and induces platelet aggregation without affecting clotting time induced by other factors .
Propiedades
Fórmula molecular |
C30H42F3N7O11 |
|---|---|
Peso molecular |
733.7 g/mol |
Nombre IUPAC |
2-[[5-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H41N7O9.C2HF3O2/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16;3-2(4,5)1(6)7/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44);(H,6,7) |
Clave InChI |
QKXFYYGUAIKLHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
![Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B12503427.png)

![3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B12503445.png)
![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)


![6-ethyl-2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one](/img/structure/B12503457.png)

![4-(1-Hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B12503463.png)

